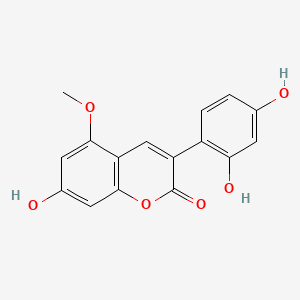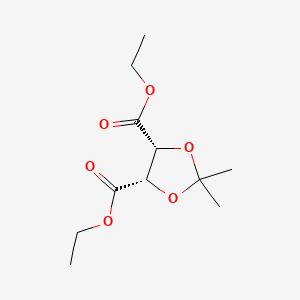
cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is an organic compound that belongs to the class of dioxolanes. This compound is characterized by its unique stereochemistry, with specific configurations at the 4th and 5th carbon atoms. It is widely used in various chemical reactions and has significant applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate typically involves the reaction of diethyl malonate with acetone in the presence of an acid catalyst. The reaction proceeds through a condensation mechanism, forming the dioxolane ring. The reaction conditions usually require a temperature range of 50-70°C and a reaction time of 4-6 hours .
Industrial Production Methods
On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for large-scale synthesis .
化学反応の分析
Types of Reactions
Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0-5°C.
Substitution: Sodium ethoxide in ethanol at reflux temperature.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives.
科学的研究の応用
Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the synthesis of biologically active molecules and as a probe in biochemical studies.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
作用機序
The mechanism of action of cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form stable complexes with metal ions, which can be utilized in catalytic processes. The dioxolane ring provides rigidity to the molecule, making it an excellent chiral auxiliary in asymmetric synthesis .
類似化合物との比較
Similar Compounds
Diethyl malonate: A precursor in the synthesis of cis-Diethyl 2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate.
Ethyl acetoacetate: Another ester used in similar synthetic applications.
Dimethyl dioxolane: A structurally related compound with different substituents.
Uniqueness
Diethyl (4R,5S)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate is unique due to its specific stereochemistry and the presence of the dioxolane ring. This configuration imparts distinct reactivity and selectivity in chemical reactions, making it valuable in asymmetric synthesis and other specialized applications .
特性
分子式 |
C11H18O6 |
|---|---|
分子量 |
246.26 g/mol |
IUPAC名 |
diethyl (4S,5R)-2,2-dimethyl-1,3-dioxolane-4,5-dicarboxylate |
InChI |
InChI=1S/C11H18O6/c1-5-14-9(12)7-8(10(13)15-6-2)17-11(3,4)16-7/h7-8H,5-6H2,1-4H3/t7-,8+ |
InChIキー |
MCNKHXZIPATURB-OCAPTIKFSA-N |
SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC |
異性体SMILES |
CCOC(=O)[C@H]1[C@H](OC(O1)(C)C)C(=O)OCC |
正規SMILES |
CCOC(=O)C1C(OC(O1)(C)C)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(Oxido)phenyl(trifluoromethyl)-lambda4-sulfanylidene]dimethylammonium Tetrafluoroborate](/img/structure/B1632562.png)
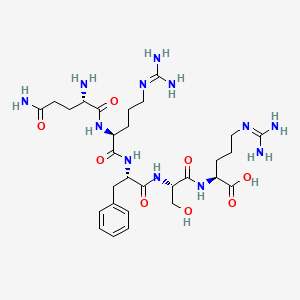

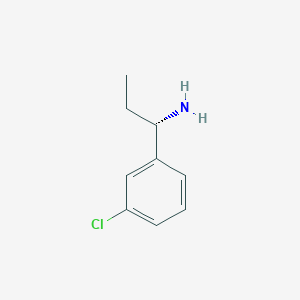
![5-Chloro-1-[bis(dimethylamino)methylene]-1h-benzotriazolium 3-oxide hexafluorophosphate](/img/structure/B1632569.png)
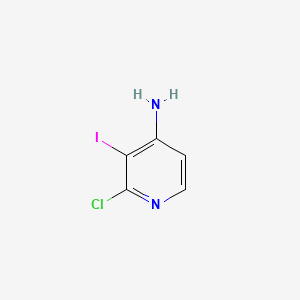
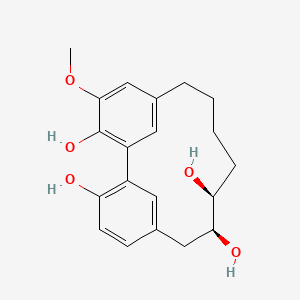
![methyl [1-(2-chlorophenyl)-5-hydroxy-1H-pyrazol-3-yl]acetate](/img/structure/B1632577.png)
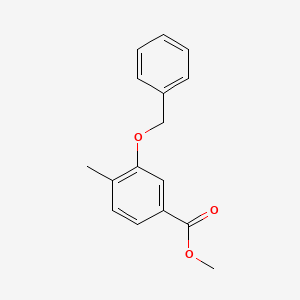
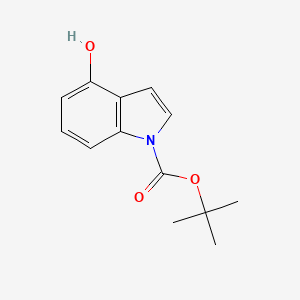
![(3S,4R,6R)-3-[[(2R,4R,5S)-3-acetamido-4-[[(2R,4R,5S)-6-carboxy-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]methoxymethyl]-6-[[(2R,4R,5S)-3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]methoxy]-4,5-dihydroxy-5-methyloxane-2-carboxylic acid](/img/structure/B1632593.png)
![2-fluoro-5-[(E)-(3-oxo-2-benzofuran-1-ylidene)methyl]benzonitrile](/img/structure/B1632597.png)
![1-(4-(2-Hydroxypropan-2-yl)-2-propyl-1-((2'-(1-trityl-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)ethanone](/img/structure/B1632600.png)
